N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, an oxadiazole, and a sulfonamide. The benzo[d][1,3]dioxole group is a common motif in many natural products and pharmaceuticals . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it’s often used in drug design due to its bioisosteric properties . The sulfonamide group is a functional group that is present in many drugs, including some antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonamide group might increase the compound’s water solubility, while the aromatic rings could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) outlined a one-pot condensation method leading to novel bicyclic systems, including compounds similar to the one . This synthesis process and the subsequent prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) could have implications for drug design and discovery, particularly in identifying potential therapeutic targets (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Evaluation
- Mansour et al. (2021) investigated the synthesis of derivatives including the benzo[d][1,3]dioxol-5-yl moiety and evaluated their anticancer effects. The study focused on compounds exhibiting significant cytotoxicity against human breast cancer cell lines, suggesting potential research applications in cancer therapy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Anti-Inflammatory and Anti-Cancer Agents
- Research by Gangapuram and Redda (2009) on substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides demonstrated potential anti-inflammatory and anti-cancer applications. This study highlights the significance of structural modifications in enhancing the therapeutic efficacy of chemical compounds (Gangapuram & Redda, 2009).
Antioxidant Activity
- Bondock, Adel, and Etman (2016) synthesized new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, showing excellent antioxidant activity and protection against DNA damage. This suggests potential applications in the development of novel antioxidants (Bondock, Adel, & Etman, 2016).
Antibacterial and Antifungal Properties
- Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to high antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents (Khalid et al., 2016).
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c25-18(13-3-6-15(7-4-13)31(26,27)24-9-1-2-10-24)21-20-23-22-19(30-20)14-5-8-16-17(11-14)29-12-28-16/h3-8,11H,1-2,9-10,12H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDMZMDYHBWSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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